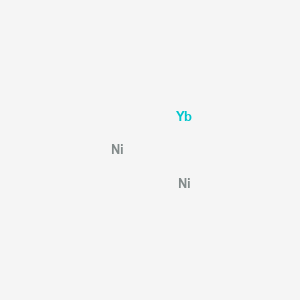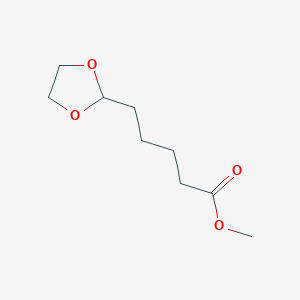
Methyl 5-(1,3-dioxolan-2-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1,3-dioxolan-2-yl)pentanoate is an organic compound with the molecular formula C₉H₁₆O₄ It is a derivative of pentanoic acid, featuring a dioxolane ring attached to the fifth carbon of the pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(1,3-dioxolan-2-yl)pentanoate can be synthesized through the acetalization of pentanoic acid derivatives with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,3-dioxolan-2-yl)pentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(1,3-dioxolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(1,3-dioxolan-2-yl)pentanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or other related reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(1,2-dithiolan-3-yl)pentanoate: This compound features a dithiolan ring instead of a dioxolane ring.
Methyl 5-(2-methyl-1,3-dioxolan-2-yl)-2-methylenepentanoate: This compound has an additional methyl group and a methylene group attached to the dioxolane ring.
Uniqueness
Methyl 5-(1,3-dioxolan-2-yl)pentanoate is unique due to its specific dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Properties
CAS No. |
15138-56-4 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 5-(1,3-dioxolan-2-yl)pentanoate |
InChI |
InChI=1S/C9H16O4/c1-11-8(10)4-2-3-5-9-12-6-7-13-9/h9H,2-7H2,1H3 |
InChI Key |
XDQVHLIZESHFTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)
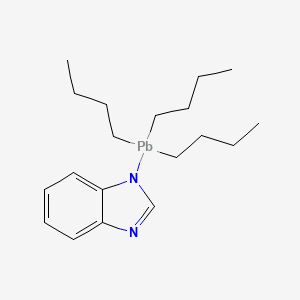
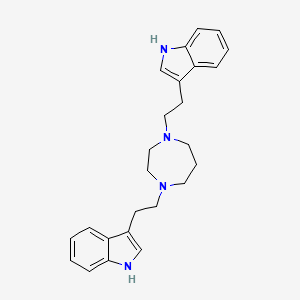


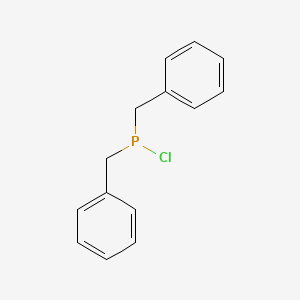
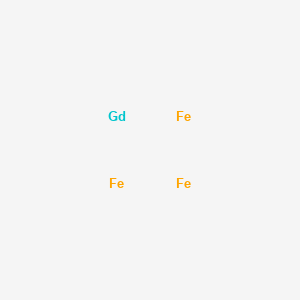
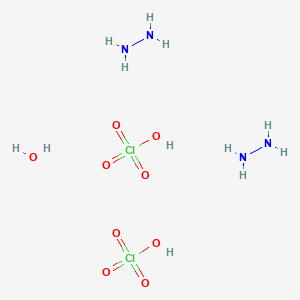
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)


![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
